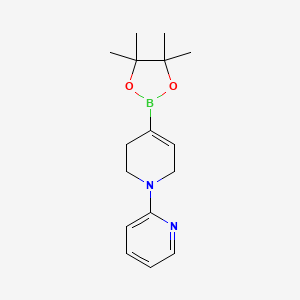

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-1,2'-bipyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves the Miyaura borylation and sulfonylation reactions .Molecular Structure Analysis

The molecular structure of this compound has been studied by X-ray diffraction and conformational analysis . The bond lengths and bond angles obtained by the crystallographic analysis of the target compound well match the DFT optimized structure calculation results, and are within the normal range .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It has a melting point between 166.0 to 170.0 °C . It is insoluble in water but shows almost transparency in hot methanol .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Several studies have focused on the synthesis, characterization, and properties of compounds related to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-1,2'-bipyridine. For instance, the synthesis and characterization of various derivatives have been reported, including detailed structural analysis through techniques such as X-ray diffraction and density functional theory (DFT) studies. These efforts provide insights into the compounds' molecular structures, confirming their expected configurations and laying the groundwork for further applications in material science and chemistry (Liao et al., 2022), (Wu et al., 2021).

Applications in Material Science

These compounds have found applications in material science, particularly in the synthesis of luminescent materials, conducting polymers, and electron transport materials. For example, their use in the synthesis of conjugated polymers and boron-doped materials demonstrates their versatility and potential for creating advanced materials with specific electronic and optical properties. The development of efficient and practical syntheses for key intermediates relevant to electronic materials underscores the importance of these compounds in the materials field (Zhu et al., 2007), (Xiangdong et al., 2017).

Catalysis and Organic Synthesis

These derivatives have also been explored for their roles in catalysis and organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing complex organic molecules. The ability of these compounds to act as intermediates in such reactions highlights their utility in organic synthesis, enabling the efficient construction of polyaromatic hydrocarbons, polymers, and other organic electronics (Takagi & Yamakawa, 2013).

Analytical and Sensing Applications

In addition to their use in synthesis and materials science, certain boron-containing compounds derived from this compound have shown potential in analytical chemistry, particularly in the detection of hydrogen peroxide vapor. This application is significant for explosive detection and environmental monitoring, showcasing the compound's versatility beyond synthesis and materials science (Fu et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BN2O2/c1-15(2)16(3,4)21-17(20-15)13-8-11-19(12-9-13)14-7-5-6-10-18-14/h5-8,10H,9,11-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLYHFJNZUVFDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-[1,2,4]triazolo[1,5-b]pyridazin-2-amine](/img/structure/B2817897.png)

![4-[Methyl(pyrazin-2-yl)amino]oxolan-3-ol](/img/structure/B2817903.png)

![6-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide](/img/structure/B2817907.png)

![methyl 4-[(4-isopropylanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2817910.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2817915.png)

![(Z)-2-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-3-phenylprop-2-enenitrile](/img/structure/B2817916.png)

![5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2817917.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-phenylbutan-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2817918.png)

![7-(2-Ethenylsulfonylethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B2817919.png)